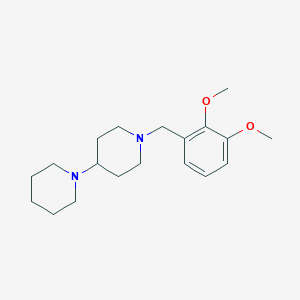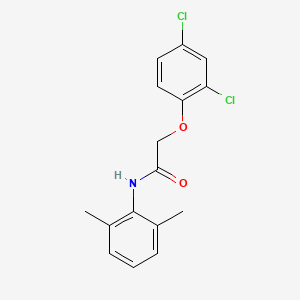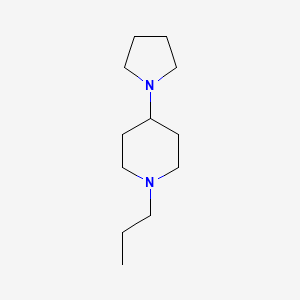![molecular formula C20H29NO4 B5690528 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5690528.png)
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol increases the levels of endocannabinoids in the body, which leads to the activation of cannabinoid receptors. This activation results in various physiological effects, including pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects:
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood and anxiety, and enhance memory and learning. 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels. This specificity also reduces the potential for off-target effects. However, 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has a short half-life and requires multiple doses for sustained effects. Additionally, 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol research. One area of interest is the potential use of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in the treatment of addiction. 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been shown to reduce drug-seeking behavior in animal models of addiction, which suggests that it may be useful in the treatment of substance use disorders. Another area of interest is the use of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol in combination with other drugs to enhance their therapeutic effects. Finally, there is a need for the development of more potent and selective FAAH inhibitors to improve the efficacy and specificity of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol.
Métodos De Síntesis
The synthesis of 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol involves a multistep process that starts with the reaction of 4-methoxybenzyl chloride with 4-pentenoic acid to form 4-(4-methoxyphenyl)butenoic acid. This is then converted to the corresponding acid chloride, which is reacted with 1-oxa-9-azaspiro[5.5]undecane-5-ol to yield 9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol.
Aplicaciones Científicas De Investigación
9-[4-(4-methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, pain, and addiction. It has been shown to increase the levels of endocannabinoids, which are natural compounds that regulate various physiological processes in the body. Endocannabinoids are also involved in the regulation of mood, appetite, pain, and sleep.
Propiedades
IUPAC Name |
1-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)-4-(4-methoxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4/c1-24-17-9-7-16(8-10-17)4-2-6-19(23)21-13-11-20(12-14-21)18(22)5-3-15-25-20/h7-10,18,22H,2-6,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAQIODKKVBABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)N2CCC3(CC2)C(CCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[4-(4-Methoxyphenyl)butanoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)chromane-3-carboxamide](/img/structure/B5690451.png)

![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B5690479.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-methoxy-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)chromane-3-carboxamide](/img/structure/B5690483.png)
![2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)

![2-allyl-9-[6-(1-hydroxyethyl)-2-pyridinyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690515.png)


![N-(2,4-dimethoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690531.png)
![9-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690536.png)
![N-(4-ethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5690543.png)